Cas no 155590-28-6 (2-(2-methylpropanoyl)cyclohexane-1,3-dione)

2-(2-methylpropanoyl)cyclohexane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2-(2-methylpropanoyl)cyclohexane-1,3-dione
- 1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)-
- EN300-1125058
- 155590-28-6
- CHEMBL167585
- BDBM50088801
- SCHEMBL10192797
- 2-Isobutyryl-cyclohexane-1,3-dione
- 1,3-Cyclohexanedione,2-(2-methyl-1-oxopropyl)-
- 2-(2-Methyl-1-oxopropyl)-1,3-cyclohexanedione
- DTXSID301253091
-
- インチ: 1S/C10H14O3/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h6,9H,3-5H2,1-2H3
- InChIKey: UITLXUDOVHAVGM-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCC(C1C(C(C)C)=O)=O
計算された属性
- せいみつぶんしりょう: 182.094294304g/mol
- どういたいしつりょう: 182.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 51.2Ų
2-(2-methylpropanoyl)cyclohexane-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1125058-10g |
2-(2-methylpropanoyl)cyclohexane-1,3-dione |
155590-28-6 | 95% | 10g |
$1778.0 | 2023-10-26 | |
Enamine | EN300-1125058-1.0g |
2-(2-methylpropanoyl)cyclohexane-1,3-dione |
155590-28-6 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1125058-2.5g |
2-(2-methylpropanoyl)cyclohexane-1,3-dione |
155590-28-6 | 95% | 2.5g |
$810.0 | 2023-10-26 | |
Enamine | EN300-1125058-5.0g |
2-(2-methylpropanoyl)cyclohexane-1,3-dione |
155590-28-6 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1125058-10.0g |
2-(2-methylpropanoyl)cyclohexane-1,3-dione |
155590-28-6 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1125058-5g |
2-(2-methylpropanoyl)cyclohexane-1,3-dione |
155590-28-6 | 95% | 5g |
$1199.0 | 2023-10-26 | |
Enamine | EN300-1125058-0.5g |
2-(2-methylpropanoyl)cyclohexane-1,3-dione |
155590-28-6 | 95% | 0.5g |
$397.0 | 2023-10-26 | |
Enamine | EN300-1125058-0.05g |
2-(2-methylpropanoyl)cyclohexane-1,3-dione |
155590-28-6 | 95% | 0.05g |
$348.0 | 2023-10-26 | |
Enamine | EN300-1125058-0.25g |
2-(2-methylpropanoyl)cyclohexane-1,3-dione |
155590-28-6 | 95% | 0.25g |
$381.0 | 2023-10-26 | |
Enamine | EN300-1125058-0.1g |
2-(2-methylpropanoyl)cyclohexane-1,3-dione |
155590-28-6 | 95% | 0.1g |
$364.0 | 2023-10-26 |
2-(2-methylpropanoyl)cyclohexane-1,3-dione 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
2-(2-methylpropanoyl)cyclohexane-1,3-dioneに関する追加情報
Introduction to 2-(2-methylpropanoyl)cyclohexane-1,3-dione (CAS No. 155590-28-6)
2-(2-methylpropanoyl)cyclohexane-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No.) 155590-28-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This dione derivative features a cyclohexane core substituted with acetyl and isobutyryl groups, making it a versatile intermediate in synthetic chemistry and a potential candidate for drug development. The unique structural motifs of this compound contribute to its reactivity and utility in various chemical transformations.
The molecular structure of 2-(2-methylpropanoyl)cyclohexane-1,3-dione consists of a six-membered cyclohexane ring with ketone groups at the 1 and 3 positions, and an acetyl group at the 2 position. The presence of the isobutyryl side chain introduces steric and electronic effects that influence its chemical behavior. This compound has garnered attention due to its potential applications in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
In recent years, there has been growing interest in dione derivatives as building blocks for drug discovery. The reactivity of 2-(2-methylpropanoyl)cyclohexane-1,3-dione allows for various functionalization strategies, including condensation reactions, Michael additions, and enolate-mediated transformations. These reactions are pivotal in constructing heterocyclic scaffolds that are prevalent in many bioactive compounds.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of pharmacologically relevant molecules. For instance, researchers have explored its use in generating derivatives with potential antimicrobial and anti-inflammatory properties. The cyclohexane ring provides a stable framework, while the dione functionality serves as a versatile handle for further chemical manipulation.
Recent studies have highlighted the utility of 2-(2-methylpropanoyl)cyclohexane-1,3-dione in developing novel therapeutic agents. A notable example involves its transformation into more complex structures through intramolecular cyclization reactions. These processes often yield heterocycles that exhibit promising biological activity. The ability to fine-tune the substitution pattern on the cyclohexane ring allows for the exploration of diverse pharmacophores, enhancing the likelihood of discovering new drugs.
The synthesis of 2-(2-methylpropanoyl)cyclohexane-1,3-dione itself is an intriguing challenge. Traditional methods often involve multi-step sequences starting from commercially available precursors like cyclohexanone and isobutyric acid. Advances in catalytic techniques have improved the efficiency of these synthetic routes, making large-scale production more feasible. Such developments are crucial for supporting further research and application development.
In addition to its pharmaceutical applications, 2-(2-methylpropanoyl)cyclohexane-1,3-dione has found utility in materials science. Its unique structural features make it a candidate for designing polymers with specific properties. For example, it can be incorporated into polymeric materials to enhance thermal stability or mechanical strength. This interdisciplinary approach underscores the broad potential of this compound beyond traditional medicinal chemistry.
The future prospects for 2-(2-methylpropanoyl)cyclohexane-1,3-dione are promising, with ongoing research aimed at expanding its synthetic utility and exploring new applications. Collaborative efforts between academia and industry are likely to drive innovation in this field. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in advancing chemical biology and drug discovery.
It is worth noting that while CAS No. 155590-28-6 provides a unique identifier for this compound, much remains to be discovered about its full potential. Further investigation into its reactivity patterns and biological effects will be essential to unlock new possibilities. The scientific community's dedication to exploring such molecules ensures that compounds like 2-(2-methylpropanoyl)cyclohexane-1,3-dione will remain at the forefront of chemical research.
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